molecular formula C7H8ClN3O2 B8251666 Methyl 4-chloro-6-hydrazineylnicotinate

Methyl 4-chloro-6-hydrazineylnicotinate

Cat. No.: B8251666
M. Wt: 201.61 g/mol
InChI Key: YKVDLDNXXSCPAV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-hydrazineylnicotinate is an organic compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and hydrazinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-hydrazineylnicotinate typically involves the reaction of 4-chloro-6-nitropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-hydrazineylnicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-6-hydrazineylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-hydrazineylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 4-chloro-6-hydrazineylnicotinate can be compared with other similar compounds, such as:

    Methyl 4-chloro-6-aminopyridine-3-carboxylate: Similar structure but contains an amino group instead of a hydrazinyl group.

    Methyl 4-chloro-6-nitropyridine-3-carboxylate: Precursor in the synthesis of the target compound, contains a nitro group instead of a hydrazinyl group.

    Methyl 4-chloro-6-hydroxypyridine-3-carboxylate: Contains a hydroxyl group instead of a hydrazinyl group.

The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-chloro-6-hydrazinylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(11-9)2-5(4)8/h2-3H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVDLDNXXSCPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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